(E)-Tetradec-11-enal, frequently designated as E11-14:Ald, is a highly specific, long-chain unsaturated aliphatic aldehyde that serves as a primary technical-grade active ingredient (TGAI) in agricultural and forestry integrated pest management (IPM). Biologically, it is the principal sex pheromone component for several destructive lepidopteran pests, most notably the Eastern Spruce Budworm (Choristoneura fumiferana) and the Beet Webworm (Loxostege sticticalis). From a procurement perspective, the value of this compound lies in its precise double-bond geometry (trans/E isomer) and functional group (aldehyde), which dictate its binding affinity to species-specific olfactory receptor neurons (ORNs). Buyers typically source this compound for the manufacturing of controlled-release mating disruption dispensers and monitoring lures, where strict isomeric purity and formulation stability against autoxidation are critical baseline requirements for field efficacy [1].
Substituting (E)-Tetradec-11-enal with closely related analogs—such as the cis-isomer ((Z)-Tetradec-11-enal), the saturated counterpart (Tetradecanal), or the acetate ester ((E)-11-Tetradecenyl acetate)—results in catastrophic failure in field applications. Insect olfactory receptors are exquisitely tuned to the exact chain length, double-bond position, stereochemistry, and functional group of the target molecule. For example, replacing the aldehyde with the more chemically stable acetate ester eliminates the primary upwind flight response in target species like the spruce budworm, rendering the lure biologically inert or even antagonistic. Furthermore, generic substitution with random E/Z isomeric blends fails because target species require highly specific ratios (e.g., 95:5 E:Z) to initiate mating disruption or trap entry. Consequently, procurement must strictly specify the (E)-aldehyde form with validated isomeric purity, as generic structural analogs cannot replicate the necessary neurobiological triggering [1].
The biological efficacy of (E)-Tetradec-11-enal is highly dependent on its isomeric purity and specific blending. Field studies on Choristoneura fumiferana demonstrate that a precise 95:5 ratio of (E)- to (Z)-11-tetradecenal maximizes male moth trap catches, effectively mimicking the natural female emission. In contrast, lures utilizing pure (Z)-11-tetradecenal, 50:50 generic blends, or the saturated analog (Tetradecanal) yield near-zero upwind flight initiation and fail to capture target insects. The addition of the saturated 14:Ald alone showed only minor effects, proving that the specific (E)-double bond is the primary driver of attraction [1].
| Evidence Dimension | Field trap catch efficacy and upwind flight initiation |
| Target Compound Data | Optimal trap catch achieved at 95:5 (E:Z)-11-tetradecenal ratio |
| Comparator Or Baseline | Pure (Z)-11-tetradecenal or 50:50 E:Z blends |
| Quantified Difference | 95:5 E:Z ratio yields maximum capture; pure Z or generic blends result in near-zero target capture |
| Conditions | Wind tunnel bioassays and field sticky traps for C. fumiferana |
Buyers must procure (E)-Tetradec-11-enal with strict isomeric purity (>90-95% E-isomer) to ensure commercial lures and mating disruption flakes function correctly in the field.
When formulating IPM solutions, the choice of functional group is non-negotiable. Electroantennogram (EAG) and single sensillum recordings show that the olfactory receptor neurons (ORNs) of target species are highly specific to the aldehyde. In spruce budworm, (E)-Tetradec-11-enal elicits high-spiking primary responses. Conversely, substitution with the more chemically stable acetate analog, (E)-11-Tetradecenyl acetate (E11-14:OAc), acts as a behavioral antagonist in this species, reducing the level of physiological response and disrupting close-range landing behaviors [1].
| Evidence Dimension | Olfactory receptor neuron (ORN) activation and behavioral response |
| Target Compound Data | (E)-Tetradec-11-enal triggers primary high-spiking ORN response and upwind flight |
| Comparator Or Baseline | (E)-11-Tetradecenyl acetate (E11-14:OAc) |
| Quantified Difference | Aldehyde acts as primary attractant; acetate substitution acts as a behavioral antagonist reducing response levels |
| Conditions | Single sensillum recordings and wind tunnel bioassays |
Demonstrates to formulators that despite the handling advantages of acetates, the specific aldehyde (E)-Tetradec-11-enal must be procured to achieve target species activation.
A major procurement consideration for (E)-Tetradec-11-enal is its susceptibility to autoxidation compared to saturated or acetate analogs. Unformulated, the aldehyde rapidly degrades, losing biological efficacy. However, when properly integrated into controlled-release matrices (such as PVC dispensers or specialized polymer micro-flakes with antioxidants), it successfully mimics the natural female emission rate. Analytical studies show that optimized formulations can maintain a steady release rate of 20–40 ng/insect/night equivalent, which is required for effective season-long mating disruption[1].
| Evidence Dimension | Volatilization and chemical stability in field conditions |
| Target Compound Data | Formulated (E)-Tetradec-11-enal maintains 20-40 ng/night release rate |
| Comparator Or Baseline | Unformulated raw aldehyde |
| Quantified Difference | Formulated matrix prevents rapid autoxidation and sustains the critical biological emission threshold over the mating season |
| Conditions | Polymer flake/dispenser field emission profiling |
Alerts buyers that procuring the raw API must be paired with appropriate antioxidant and polymer matrix technologies to ensure commercial viability and shelf-life.
Because (E)-Tetradec-11-enal is the primary sex pheromone component for the Eastern Spruce Budworm, it is the critical API for large-scale aerial mating disruption programs in forestry. Buyers procure high-purity (E)-isomer to formulate into polymer micro-flakes or PVC dispensers. These matrices protect the aldehyde from autoxidation and ensure a sustained release (mimicking the 20-40 ng/night natural emission), effectively blinding male moths to natural female plumes and suppressing pest populations[1].
In agricultural IPM, (E)-Tetradec-11-enal is utilized in precise ratios to manufacture monitoring lures for species like the Beet Webworm and Spruce Budworm. For trap manufacturers, procuring this exact compound allows for the creation of highly specific 95:5 (E:Z) ratio lures. This precise formulation prevents the behavioral antagonism seen with generic substitutes or acetate analogs, ensuring accurate trap catches for early warning pest detection systems[2].
In entomological and chemoinformatics research, (E)-Tetradec-11-enal serves as a benchmark standard for studying insect olfactory receptor neurons (ORNs) and pheromone biosynthesis. Researchers utilize this compound to map single sensillum responses and test novel synthetic pathways (such as recombinant microbial production of unsaturated fatty aldehydes), relying on its specific chain length and trans-double bond as a strict binding target [3].